

Impact of MRT199665 on CRTC3 Signaling Pathways: A Technical Guide

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Compound of Interest		
Compound Name:	MRT199665	
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Abstract: This document provides an in-depth technical overview of the small molecule inhibitor MRT199665 and its impact on the CREB-regulated transcription coactivator 3 (CRTC3) signaling pathway. MRT199665 is a potent, ATP-competitive inhibitor of the Salt-Inducible Kinase (SIK) family, which are key negative regulators of CRTC3 activity. By inhibiting SIKs, MRT199665 prevents the phosphorylation of CRTC3, promoting its nuclear translocation and subsequent co-activation of CREB-dependent gene transcription. This guide details the mechanism of action, presents quantitative data on kinase inhibition, outlines key experimental protocols for studying this pathway, and provides visual diagrams of the molecular interactions and experimental workflows. This resource is intended for researchers, scientists, and drug development professionals investigating immunomodulation, metabolic disorders, and other therapeutic areas where the SIK-CRTC3 axis is a relevant target.

MRT199665 Profile and Kinase Selectivity

MRT199665 is a potent and selective small molecule inhibitor that targets several members of the AMP-activated protein kinase (AMPK) family, with notable activity against Microtubule Affinity-Regulating Kinases (MARKs) and Salt-Inducible Kinases (SIKs).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the kinase ATP-binding pocket to block downstream phosphorylation events.[3][4] Its high potency against the SIK subfamily (SIK1, SIK2, SIK3) makes it a valuable tool for interrogating the SIK-CRTC3 signaling axis.[1][5]

Table 1: Kinase Inhibition Profile of MRT199665 (IC50 Values)



Kinase Family	Target Isoform	IC50 (nM)
MARK	MARK1	2[1][2][3]
	MARK2	2[1][2][3]
	MARK3	3[1][2][3]
	MARK4	2[1][2][3]
AMPK	ΑΜΡΚα1	10[1][2][3]
	ΑΜΡΚα2	10[1][2][3]
SIK	SIK1	110[1][2][3]
	SIK2	12[1][2][3]

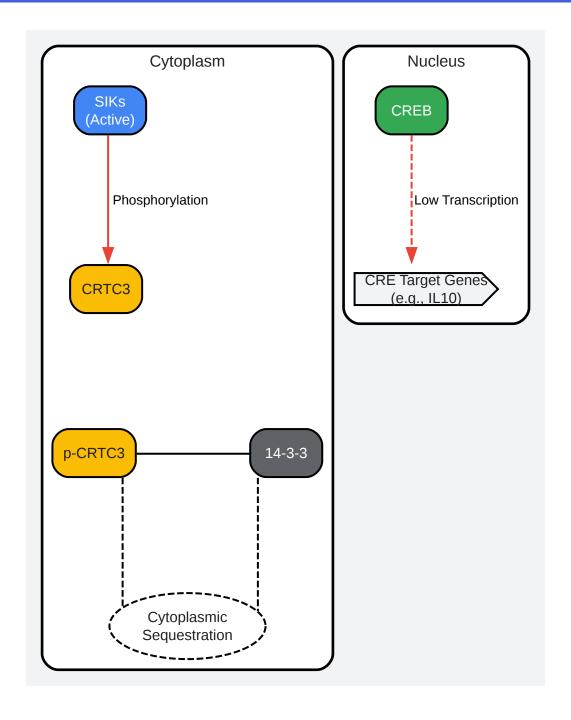
| | SIK3 | 43[1][2][3] |

The Canonical SIK-CRTC3 Signaling Pathway

The Salt-Inducible Kinases (SIKs) are central regulators of cellular metabolism and inflammatory responses.[5][6] A primary function of SIKs is to control the activity of the CREB-regulated transcriptional coactivators (CRTCs), including CRTC3.[6][7]

In the basal or unstimulated state, active SIKs phosphorylate CRTC3 at multiple serine residues, including Ser62, Ser162, Ser329, and Ser370.[8][9] This phosphorylation event creates a binding motif for 14-3-3 chaperone proteins.[6][8][10] The resulting CRTC3/14-3-3 complex is sequestered in the cytoplasm, preventing CRTC3 from accessing its nuclear targets and co-activating gene transcription.[11][12]





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Fig 1. Basal SIK-CRTC3 signaling pathway leading to cytoplasmic retention of CRTC3.

Mechanism of Action: MRT199665-Mediated CRTC3 Activation

MRT199665 directly inhibits the kinase activity of SIK1, SIK2, and SIK3.[1][2] This inhibition prevents the phosphorylation of CRTC3.[1][3] In the absence of phosphorylation, CRTC3 is no



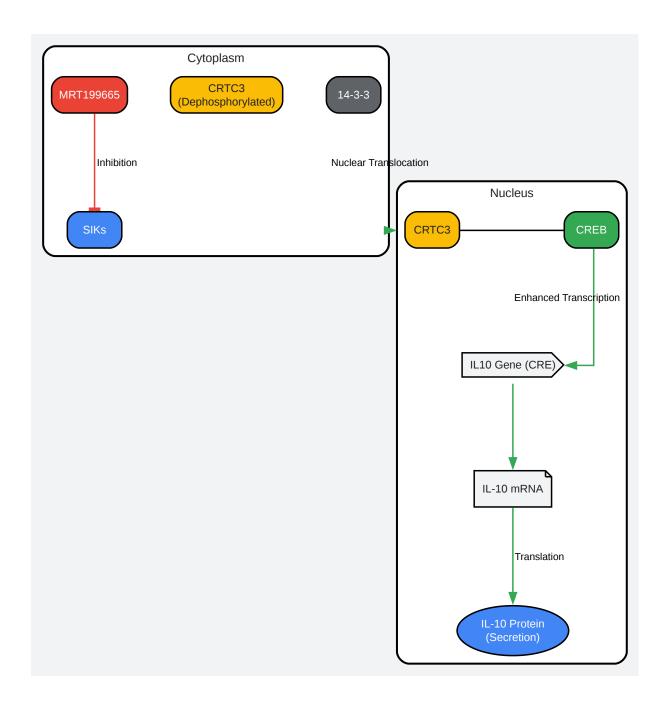




longer recognized by 14-3-3 proteins and is released.[8][10] Free, dephosphorylated CRTC3 then translocates from the cytoplasm to the nucleus.[8][9][13]

Once in the nucleus, CRTC3 binds to the bZIP domain of CREB, acting as a potent transcriptional coactivator.[7][14] This CRTC3-CREB complex efficiently recruits the transcriptional machinery to cAMP Response Element (CRE) sites in the promoters of target genes, leading to a significant increase in their expression.[8][15] A key outcome of this activation in immune cells, such as macrophages, is the robust production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][8][10]





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Fig 2. MRT199665 inhibits SIKs, leading to CRTC3 dephosphorylation and nuclear activity.



Quantitative Impact on Cellular Processes

The inhibition of SIKs by **MRT199665** triggers significant changes in cellular programming, particularly in immune cells. Treatment with **MRT199665** has been shown to reprogram macrophages toward an anti-inflammatory M2b phenotype.[8][10] This is characterized by a marked increase in the production and secretion of IL-10 while simultaneously suppressing the secretion of pro-inflammatory cytokines like IL-6, IL-12, and TNFα.[8]

Table 2: Cellular Effects of MRT199665 Treatment

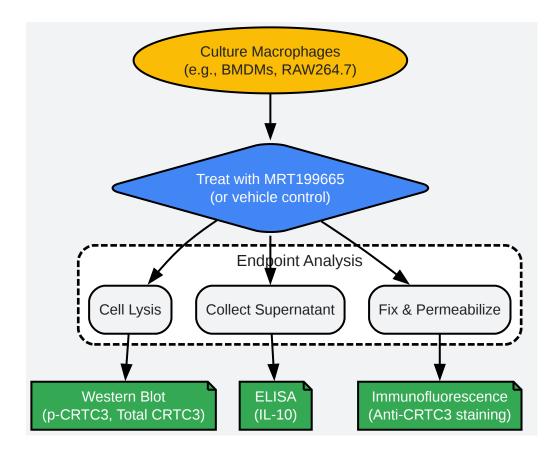
Cellular Process	Measured Outcome	Effect of MRT199665	Cell Type Context
CRTC3 Signaling	Phosphorylation of CRTC3 (Ser370)	Inhibition[1][3]	General
	CRTC3 Nuclear Translocation	Increase[8][9]	Macrophages
Cytokine Production	IL-10 mRNA Production	Increase[3][4]	LPS-Stimulated Macrophages
	IL-10 Protein Secretion	Increase[3][4]	LPS-Stimulated Macrophages
	Pro-inflammatory Cytokine Secretion (IL-6, IL-12, TNF)	Suppression[8]	LPS-Stimulated Macrophages

| Other Pathways | MEF2C Phosphorylation (Ser222) | >40% Reduction (at 10 nM)[3][4] | Acute Myeloid Leukemia Cells |

Key Experimental Protocols

Verifying the impact of **MRT199665** on the CRTC3 pathway involves several key biochemical and cell biology techniques. Below are generalized protocols for assessing CRTC3 phosphorylation, subcellular localization, and downstream functional consequences.





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Fig 3. General experimental workflow for studying the effects of MRT199665.

Protocol 1: Western Blot Analysis of CRTC3 Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of CRTC3 following treatment with a SIK inhibitor.[16]

- Cell Culture and Treatment: Plate macrophages (e.g., bone marrow-derived macrophages or RAW264.7 cells) in 6-well plates and allow them to adhere. Treat cells with the desired concentration of MRT199665 (e.g., 1 μM) or vehicle control (DMSO) for 1-2 hours.
- Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.



- SDS-PAGE and Transfer: Denature 20-30 μg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Trisbuffered saline with 0.1% Tween-20 (TBST).
 - Incubate the membrane overnight at 4°C with a primary antibody against phospho-CRTC3 (e.g., Ser370 or a pan-phospho-SIK substrate antibody).
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash three times with TBST.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an appropriate imaging system.
- Stripping and Re-probing: To normalize the data, the membrane can be stripped and reprobed with antibodies against total CRTC3 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunofluorescence Assay for CRTC3 Nuclear Translocation

This method visualizes the subcellular localization of CRTC3.

- Cell Culture: Plate macrophages on sterile glass coverslips in a 24-well plate.
- Treatment: Treat cells with **MRT199665** (e.g., 1 μM) or vehicle for 1-2 hours. In some experiments, a pro-inflammatory stimulus like LPS (100 ng/mL) may be added.
- Fixation and Permeabilization:
 - Wash cells with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.



- Wash three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Staining:
 - Wash three times with PBS.
 - Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
 - Incubate with a primary antibody against CRTC3 in blocking buffer for 1 hour.
 - Wash three times with PBST.
 - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.
- Imaging: Wash three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.
 Analyze the images for CRTC3 signal overlap with the DAPI nuclear stain.

Protocol 3: ELISA for IL-10 Secretion

This protocol quantifies the amount of IL-10 secreted into the cell culture medium.[16]

- Cell Culture and Treatment: Plate macrophages in a 96-well plate. Pre-treat the cells with MRT199665 or vehicle control for 2 hours.
- Stimulation: Stimulate the cells with an immune agonist such as LPS (100 ng/mL) for a specified time (e.g., 12-24 hours) to induce cytokine production.
- Supernatant Collection: Carefully collect the cell culture supernatants without disturbing the cell monolayer. If necessary, centrifuge the supernatants to pellet any cellular debris.
- ELISA: Measure the concentration of IL-10 in the supernatants using a commercial ELISA kit. Follow the manufacturer's instructions precisely regarding standard preparation, sample dilution, antibody incubations, washes, and substrate development.



 Data Analysis: Read the absorbance on a microplate reader. Calculate the concentration of IL-10 in each sample by comparing its absorbance to the standard curve.

Conclusion

MRT199665 is a powerful chemical probe for studying the SIK-CRTC3 signaling axis. Its ability to potently inhibit SIKs leads to the dephosphorylation and nuclear activation of the transcriptional coactivator CRTC3. This mechanism has profound effects on gene expression, most notably driving an anti-inflammatory phenotype in macrophages characterized by enhanced IL-10 production. The data and protocols presented in this guide offer a framework for researchers to investigate the multifaceted roles of this pathway and explore the therapeutic potential of SIK inhibition in inflammatory and metabolic diseases.

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